molecular formula C10H11NO2 B1439515 2-Pyridinyl(tetrahydro-2-furanyl)methanone CAS No. 959239-35-1

2-Pyridinyl(tetrahydro-2-furanyl)methanone

Cat. No. B1439515
M. Wt: 177.2 g/mol
InChI Key: RBYCNYKROLTBCM-UHFFFAOYSA-N
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Description

2-Pyridinyl(tetrahydro-2-furanyl)methanone is a chemical compound with the molecular formula C10H11NO2 . It is used in diverse scientific research due to its unique structure.


Synthesis Analysis

The synthesis of compounds similar to 2-Pyridinyl(tetrahydro-2-furanyl)methanone involves various methodologies, including the ring closure of 1,5-diketones and cross-coupling reactions . Another method involves the use of ester-functionalised 2-acetylpyridine derivative and furfuraldehyde .


Molecular Structure Analysis

The molecular structure of 2-Pyridinyl(tetrahydro-2-furanyl)methanone can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

2-Pyridinyl(tetrahydro-2-furanyl)methanone and its derivatives are instrumental in various catalytic and chemical synthesis processes. For instance, they play a crucial role in the diastereoselective hydrogenation of furan derivatives. These derivatives have been optimized for reactions involving chiral auxiliaries, catalysts, solvents, and additives, leading to highly selective outcomes (Sebek et al., 2009). Additionally, the synthesis of polysubstituted furans through novel and efficient heterocyclization approaches, which involve multicomponent reactions, has been reported (Damavandi et al., 2012).

2. Applications in Coordination Chemistry and Crystallography

This compound finds applications in the field of coordination chemistry and crystallography. Research has shown the formation of complex structures and coordination motifs with metals, demonstrating the flexibility of ligands like 2,6-pyridinediylbis(3-pyridinyl)methanone. These ligands exhibit diverse binding modes in response to counteranions and solvent mediums, forming mononuclear, helical-chain, zigzag-chain, and 3D net coordination motifs (Wan et al., 2013; Wan et al., 2013).

3. Medicinal Chemistry and Biological Activities

In medicinal chemistry, derivatives of 2-Pyridinyl(tetrahydro-2-furanyl)methanone have been synthesized and evaluated for their biological activities. Compounds like Furan-2-yl-(5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-methanone have shown moderate antibacterial and antioxidant activities (Lynda, 2021). This highlights the potential of such compounds in the development of new therapeutic agents.

4. Role in the Study of Molecular Structures and Interactions

Studies on compounds related to 2-Pyridinyl(tetrahydro-2-furanyl)methanone contribute to understanding molecular structures and interactions. For instance, the methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone and its derivatives has been explored to understand the crystal structures and supramolecular interactions, offering insights into the behavior of these complex molecules (Kloubert et al., 2012).

5. Electrocatalytic Applications

The derivatives of 2-Pyridinyl(tetrahydro-2-furanyl)methanone have been implicated in electrocatalytic applications, particularly in the reduction of carbon dioxide to methanol. This area of research is crucial for developing sustainable and green chemistry solutions (Seshadri et al., 1994).

properties

IUPAC Name

oxolan-2-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-2,4,6,9H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYCNYKROLTBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672438
Record name (Oxolan-2-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinyl(tetrahydro-2-furanyl)methanone

CAS RN

959239-35-1
Record name (Oxolan-2-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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